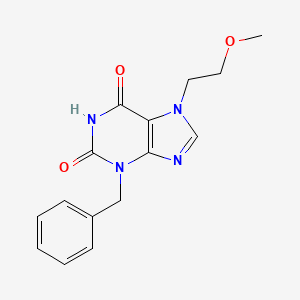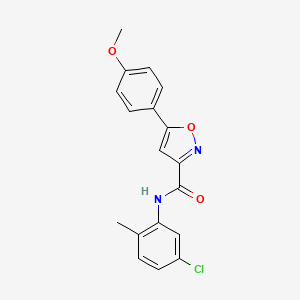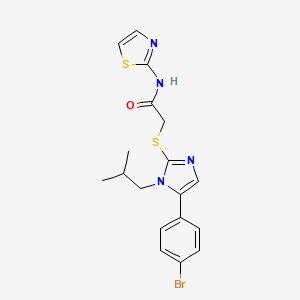![molecular formula C22H15ClN4O2 B3018993 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide CAS No. 1444150-29-1](/img/structure/B3018993.png)
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of protein kinase activity, modulation of gene expression, and interference with cellular signaling pathways.
Biochemical and Physiological Effects:
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, reduce the production of reactive oxygen species, and inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in inflammation and cancer. In addition, 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has been shown to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has several advantages for lab experiments. The compound is stable, and its synthesis is relatively straightforward. It has also been shown to have low toxicity in various preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Additionally, further preclinical studies are needed to determine the safety and efficacy of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide in various disease conditions. Finally, the development of novel analogs of the compound with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest.
In conclusion, 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide is a synthetic compound that has shown potential therapeutic applications in various disease conditions. Its mechanism of action and specific molecular targets are yet to be fully elucidated, and further preclinical studies are needed to determine its safety and efficacy. The development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy is also an area of interest.
Synthesis Methods
The synthesis of 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide involves a multi-step process that includes the reaction of 3-amino-4-chloroaniline with 4-pyridinecarboxylic acid, followed by the cyclization of the resulting intermediate with phosgene. The final product is obtained after purification and crystallization.
Scientific Research Applications
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has shown potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-chloro-N-[3-(pyridine-4-carbonylamino)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-20-18-7-2-1-4-15(18)12-19(27-20)22(29)26-17-6-3-5-16(13-17)25-21(28)14-8-10-24-11-9-14/h1-13H,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLITXPNKYUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-[3-(pyridine-4-amido)phenyl]isoquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)
![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3018925.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)

